7-Amino-1,8-naphthyridin-4-ol

説明

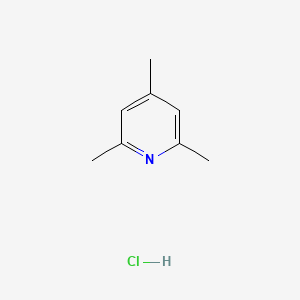

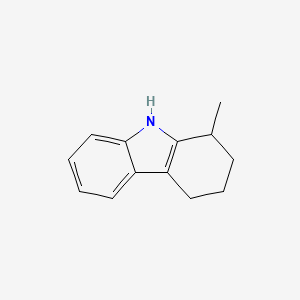

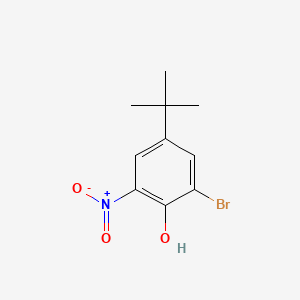

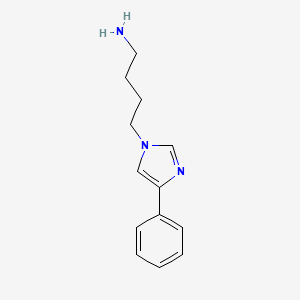

7-Amino-1,8-naphthyridin-4-ol is a compound with the molecular formula C8H7N3O . It is a member of the 1,8-naphthyridine group of compounds, which have gained special attention due to their diverse biological activities .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been a subject of research. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,8-naphthyridine core, which is a bicyclic compound consisting of two benzene rings fused with a pyridine ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, 1,8-naphthyridines in general have been involved in a variety of chemical reactions. For instance, they have been used in the development of phosphodiesterase-4 inhibitors .Physical and Chemical Properties Analysis

The molecular weight of this compound is 161.16 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound is characterized by a lack of rotatable bonds, indicating a relatively rigid structure .科学的研究の応用

Tautomerism and Hydrogen Bonds

Naphthyridine derivatives, including those with amino groups, exhibit tautomerism influenced by hydrogen bonding. Studies involving derivatives like 2,7-dihydroxy- and 2-acetamido-7-amino-1,8-naphthyridine have shown that they can form complexes with simultaneous hydrogen bonds, impacting their structural behavior and interaction energies, which have been analyzed through NMR, DFT, and X-ray crystallography (Alvarez-Rúa et al., 2004).

Biological Activities

Naphthyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These compounds have also shown potential in treating neurological disorders like Alzheimer's disease and depression, among others, establishing them as potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).

Antioxidant Properties

Tetrahydro-1,8-naphthyridinol analogs have been synthesized and evaluated for their antioxidant activity in lipid membranes and low-density lipoproteins, showing significantly higher radical trapping activity than alpha-tocopherol. These findings suggest the potential of naphthyridine derivatives in developing new antioxidant therapies (Nam et al., 2007).

DNA Binding and Sensor Applications

Amino-1,8-naphthyridine derivatives have been applied in the synthesis of novel heterocyclic compounds, with in vitro studies highlighting significant pharmacological activity. These derivatives have also been used in electrochemical sensing of DNA, showcasing their potential as biosensors after optimization for strong interaction with human DNA under physiological conditions (Riaz et al., 2021).

Photoluminescent Properties

Research on naphthyridylcarbamoyl and naphthyridylamido rhenium(I) complexes has shed light on their photoluminescent properties, with certain complexes exhibiting strong and solvent-sensitive emissions. These findings open avenues for developing novel photoluminescent materials based on naphthyridine derivatives (Zuo et al., 2003).

将来の方向性

1,8-Naphthyridine derivatives, including 7-Amino-1,8-naphthyridin-4-ol, have been the focus of numerous research studies due to their diverse biological activities. Future research may explore their potential in treating various diseases and conditions, as well as developing more ecofriendly, safe, and atom-economical approaches for their synthesis .

作用機序

Target of Action

7-Amino-1,8-naphthyridin-4-ol is a derivative of 1,8-naphthyridines, a class of heterocyclic compounds known for their diverse biological activities . . Therefore, it’s plausible that this compound may also target bacterial cells or enzymes involved in bacterial metabolism.

Mode of Action

Some 1,8-naphthyridine derivatives have been shown to enhance the activity of antibiotics against multi-resistant bacterial strains .

Biochemical Pathways

Given the potential antibacterial activity of 1,8-naphthyridine derivatives , it’s possible that this compound may interfere with bacterial cell wall synthesis, protein synthesis, or other essential bacterial processes.

特性

IUPAC Name |

7-amino-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPLEQIRSMZBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=O)C=CN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrido[2,3-b]indole, 2-methyl-](/img/structure/B3348465.png)

![(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride](/img/structure/B3348491.png)